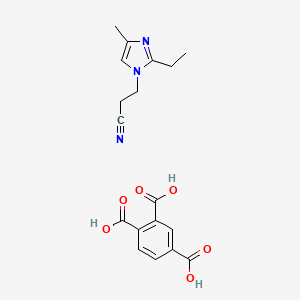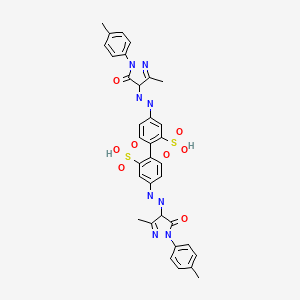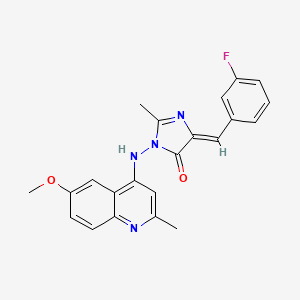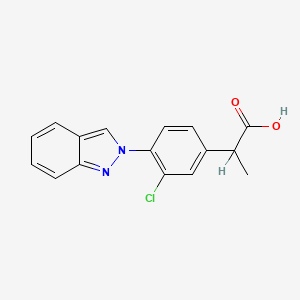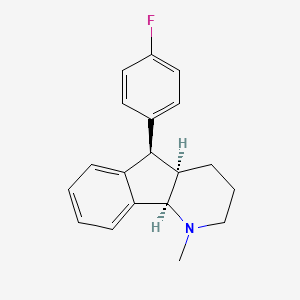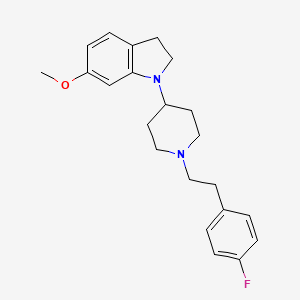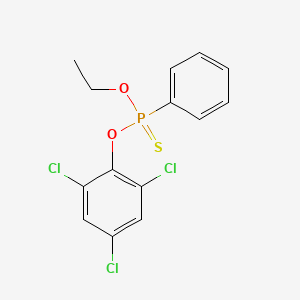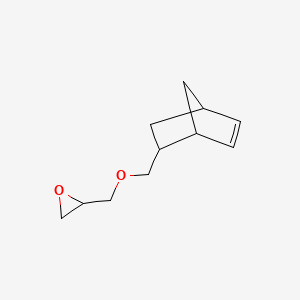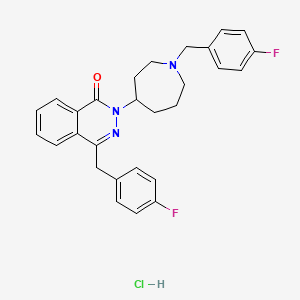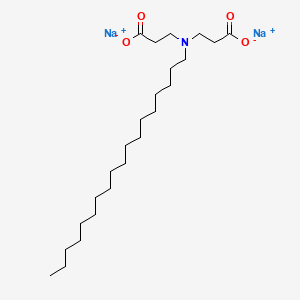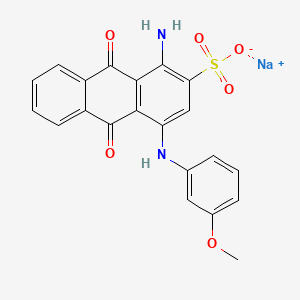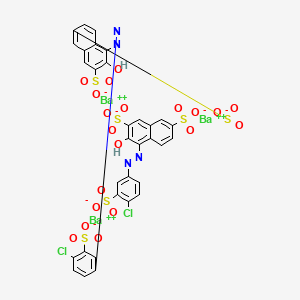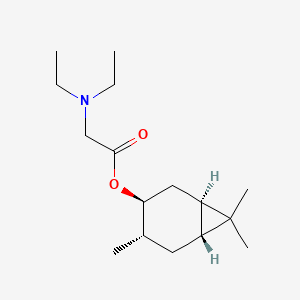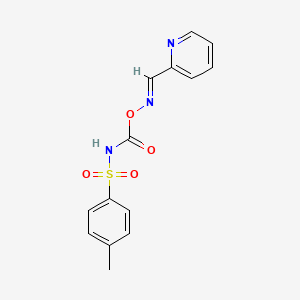
2-Pyridinecarboxaldehyde, O-((p-tolylsulfonyl)carbamoyl)oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyridinecarboxaldehyde, O-((p-tolylsulfonyl)carbamoyl)oxime is a complex organic compound with a molecular formula of C14H14N3O4S. This compound is known for its unique chemical structure, which includes a pyridine ring, a carboxaldehyde group, and an oxime functional group. It is used in various scientific research applications due to its reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxaldehyde, O-((p-tolylsulfonyl)carbamoyl)oxime typically involves the reaction of 2-pyridinecarboxaldehyde with p-toluenesulfonyl isocyanate and hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the oxime derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-Pyridinecarboxaldehyde, O-((p-tolylsulfonyl)carbamoyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions include various oxime derivatives, amines, and substituted pyridine compounds. These products are often used as intermediates in the synthesis of more complex molecules.
科学的研究の応用
2-Pyridinecarboxaldehyde, O-((p-tolylsulfonyl)carbamoyl)oxime has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its reactivity and ability to interact with biological molecules.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 2-Pyridinecarboxaldehyde, O-((p-tolylsulfonyl)carbamoyl)oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form stable complexes with metal ions, which may play a role in its biological activities. Additionally, the compound’s ability to undergo nucleophilic substitution reactions allows it to modify biological molecules, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
2-Pyridinecarboxaldehyde: A simpler compound with similar reactivity but lacking the oxime and sulfonylcarbamoyl groups.
Picolinaldehyde: Another pyridine derivative with similar chemical properties.
Nicotinaldehyde: A related compound with a different substitution pattern on the pyridine ring.
Uniqueness
2-Pyridinecarboxaldehyde, O-((p-tolylsulfonyl)carbamoyl)oxime is unique due to the presence of the oxime and sulfonylcarbamoyl groups, which enhance its reactivity and potential biological activities. These functional groups allow for a wider range of chemical reactions and interactions with biological molecules compared to its simpler counterparts.
特性
CAS番号 |
102206-49-5 |
|---|---|
分子式 |
C14H13N3O4S |
分子量 |
319.34 g/mol |
IUPAC名 |
[(E)-pyridin-2-ylmethylideneamino] N-(4-methylphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C14H13N3O4S/c1-11-5-7-13(8-6-11)22(19,20)17-14(18)21-16-10-12-4-2-3-9-15-12/h2-10H,1H3,(H,17,18)/b16-10+ |
InChIキー |
XLQIWRQCDGJBRU-MHWRWJLKSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)O/N=C/C2=CC=CC=N2 |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)ON=CC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


